

Comparative Docking Analysis of 2-(Piperidin-3-yloxy)pyridine and Structurally Related Ligands

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Compound of Interest

Compound Name: 2-(Piperidin-3-yloxy)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on **2-(Piperidin-3-yloxy)pyridine** and analogous compounds. Due to a lack of specific published docking data for **2-(Piperidin-3-yloxy)pyridine**, this analysis focuses on structurally related piperidine and pyridine derivatives to offer insights into potential binding interactions and biological targets. The information presented is collated from various independent studies to facilitate a broader understanding of this chemical scaffold's potential in drug discovery.

Quantitative Comparison of Ligand Docking Performance

The following tables summarize the binding affinities and docking scores of various piperidine and pyridine derivatives against several biological targets. This data provides a basis for understanding the structure-activity relationships of ligands related to **2-(Piperidin-3-yloxy)pyridine**.

Table 1: Docking Performance of Piperidine-Based Ligands Against Neurological Receptors

Ligand/Analog	Target Receptor	Binding Affinity (K_i in nM)	Docking Score (kcal/mol)	Key Interacting Residues
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone	Sigma 1 Receptor (σ_1R)	3.2	Not Reported	Not Reported in detail, but agonistic activity confirmed.[1][2]
Haloperidol (Reference)	Sigma 1 Receptor (σ_1R)	2.5	Not Reported	Not Reported in detail.[1]
2-[[2-(1-benzylpiperidin-4-yl)ethyl]amino]-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile	Sigma 1 Receptor ($h\sigma_1R$)	1.45	-11.1	Interacts with the receptor through the NH group connecting the Bn-piperidine motif to the pyridine ring.[3]
Norbo-4 (aryl piperazine derivative)	Serotonin 1A Receptor ($5-HT_{1a}$)	Not Reported	Not Reported	Not Reported in detail.[4]
Norbo-18 (aryl piperazine derivative)	Serotonin 1A Receptor ($5-HT_{1a}$)	Not Reported	Not Reported	Not Reported in detail.[4]

Table 2: Docking Performance of Pyridine Derivatives Against Various Targets

Ligand/Analog	Target Protein	Binding Affinity (kJ/mol)	IC ₅₀ (μM)	Key Interacting Residues
5-Carbamoyl-2-formyl-1-[2-(4-nitrophenyl)-2-oxo-ethyl]-pyridinium	AMPA Receptor	-6.5 to -8.0	Not Reported	Not Reported in detail. [5]
Phenytoin (Reference)	AMPA Receptor	-7.6	Not Reported	Not Reported in detail. [5]
Pyridine-based Derivative 8	EGFR (Wild Type)	Not Reported	Not Reported	Not Reported in detail. [6]
Pyridine-based Derivative 14	EGFR (T790M Mutant)	Not Reported	Not Reported	Not Reported in detail. [6]
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol	Cyclooxygenase-1 (COX-1)	Not Reported	Not Reported	Significant binding interaction reported.
Diclofenac (Reference)	Cyclooxygenase-1 (COX-1)	Not Reported	Not Reported	Standard binding interaction.

Experimental Protocols: Molecular Docking

The methodologies cited in the reviewed literature for molecular docking of piperidine and pyridine-based ligands generally follow a standardized workflow. Below is a detailed, generalized protocol.

Receptor Preparation

- **Structure Retrieval:** The 3D crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
- **Preprocessing:** Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

- **Protonation:** Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, often at a physiological pH.
- **Energy Minimization:** The protein structure may undergo energy minimization to relieve steric clashes and optimize its geometry.

Ligand Preparation

- **Structure Generation:** The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D conformation.
- **Geometry Optimization:** The ligand's geometry is optimized using computational chemistry methods to find a low-energy conformation.
- **Charge Assignment:** Partial charges are assigned to the ligand atoms.
- **Torsional Degrees of Freedom:** Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

Docking Simulation

- **Grid Box Definition:** A grid box is defined around the active site of the target protein to specify the search space for the ligand.
- **Docking Algorithm:** A docking program (e.g., AutoDock, MOE, Surflex-Dock) is used to systematically explore different orientations and conformations of the ligand within the active site.^[5]
- **Scoring Function:** A scoring function is employed to estimate the binding affinity for each generated pose, typically expressed in kcal/mol or kJ/mol.

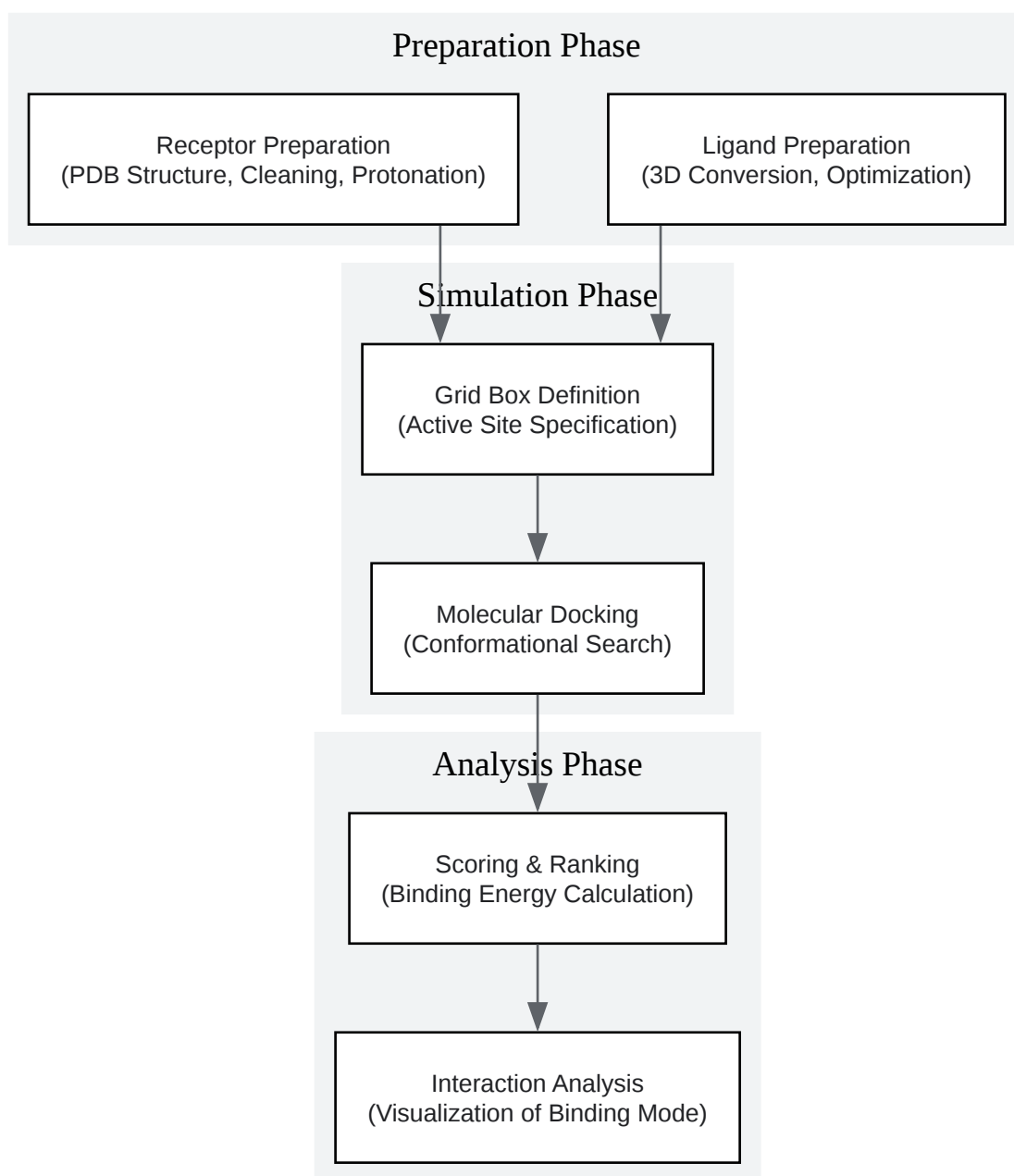
Analysis of Results

- **Pose Selection:** The docking results are analyzed to identify the best-ranked pose based on the docking score and clustering of conformations.
- **Interaction Analysis:** The binding mode of the best-ranked pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and

pi-pi stacking, between the ligand and the protein's active site residues.

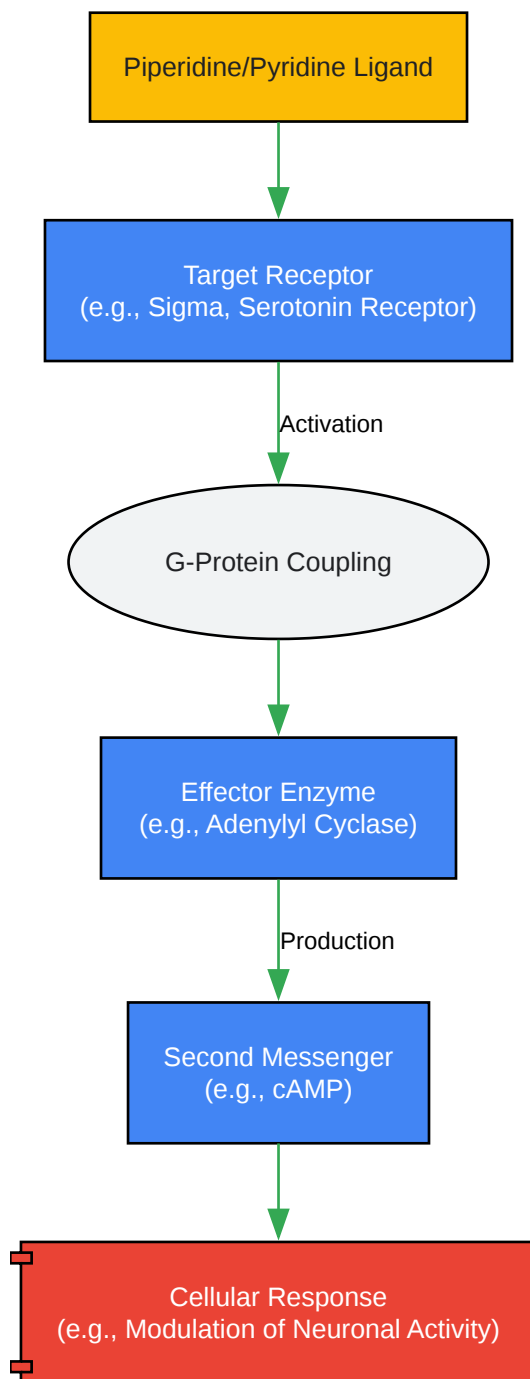
Visualizations

The following diagrams illustrate a typical workflow for a molecular docking study and a simplified representation of a signaling pathway potentially involving the targets of these ligands.



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Caption: A generalized workflow for in silico molecular docking studies.



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Caption: A simplified G-protein coupled receptor signaling pathway.

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